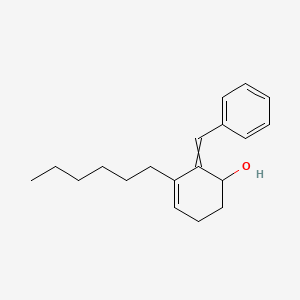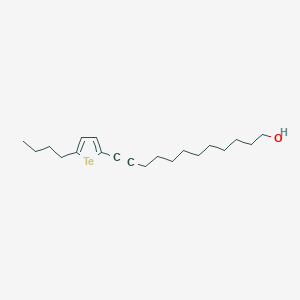
12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL is an organic compound that features a tellurophene ring substituted with a butyl group and a dodecyn-1-ol chain
Méthodes De Préparation
The synthesis of 12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL typically involves a multi-step process. One common method includes the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized by reacting tellurium with a suitable alkyne under specific conditions.
Substitution with Butyl Group: The tellurophene ring is then substituted with a butyl group through a nucleophilic substitution reaction.
Attachment of Dodecyn-1-ol Chain: The final step involves attaching the dodecyn-1-ol chain to the substituted tellurophene ring through a coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tellurophene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or the dodecyn-1-ol chain can be replaced with other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction rates and yields.
Applications De Recherche Scientifique
12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of tellurium-containing compounds on biological systems
Medicine: The compound’s unique properties make it a candidate for the development of new therapeutic agents, particularly in the field of oncology, where tellurium compounds have shown promise as anticancer agents.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of 12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL involves its interaction with molecular targets and pathways within biological systems. The tellurium atom in the compound can form bonds with various biomolecules, potentially leading to the disruption of cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity. Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL can be compared with other similar compounds, such as:
12-(5-Phenyltellurophen-2-YL)dodec-11-YN-1-OL: This compound features a phenyl group instead of a butyl group, leading to different chemical properties and reactivity.
12-(5-Methyltellurophen-2-YL)dodec-11-YN-1-OL: The presence of a methyl group instead of a butyl group results in variations in the compound’s stability and reactivity.
12-(5-Ethyltellurophen-2-YL)dodec-11-YN-1-OL: The ethyl group substitution affects the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
920977-23-7 |
|---|---|
Formule moléculaire |
C20H32OTe |
Poids moléculaire |
416.1 g/mol |
Nom IUPAC |
12-(5-butyltellurophen-2-yl)dodec-11-yn-1-ol |
InChI |
InChI=1S/C20H32OTe/c1-2-3-14-19-16-17-20(22-19)15-12-10-8-6-4-5-7-9-11-13-18-21/h16-17,21H,2-11,13-14,18H2,1H3 |
Clé InChI |
RDMPJAGMMYJOLH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C([Te]1)C#CCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


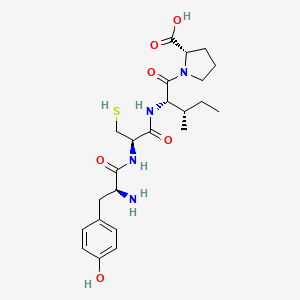

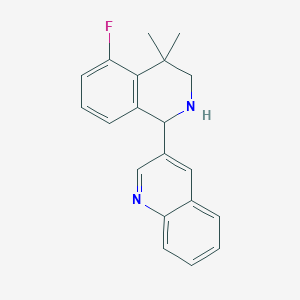
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
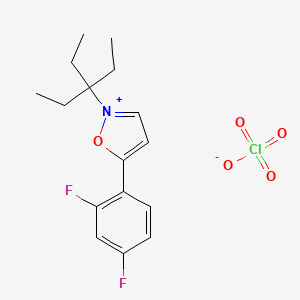
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
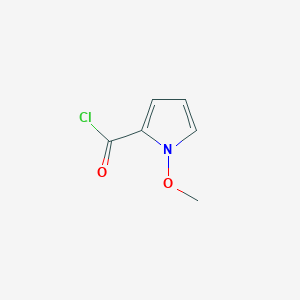
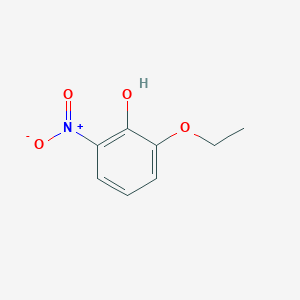
![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
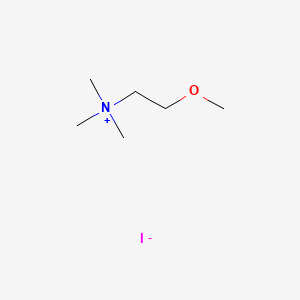
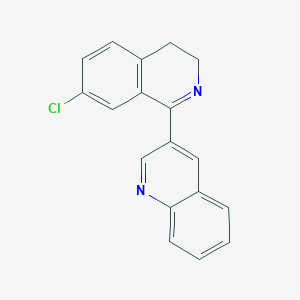
![tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane](/img/structure/B14178274.png)
